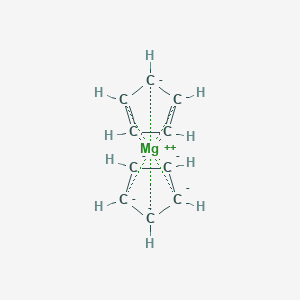
Magnesium;cyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;cyclopenta-1,3-diene, also known as this compound, is a useful research compound. Its molecular formula is C10H10Mg and its molecular weight is 154.49 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of Magnesium;Cyclopenta-1,3-diene are cyclopentadienyl-based catalysts . Cyclopentadiene is often used as a precursor to the cyclopentadienyl anion (Cp−), an important ligand in cyclopentadienyl complexes in organometallic chemistry .
Mode of Action
This compound interacts with its targets through a unique mode of coordination. An X-ray analysis revealed a novel magnesium-1,3-diene structure with trigonal bipyramidal coordination . This coordination
Actividad Biológica
Magnesium;cyclopenta-1,3-diene, also known as bis(cyclopentadienyl)magnesium (MgCp₂), is an organometallic compound that has garnered attention in various fields of research due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicinal chemistry and organic synthesis.
- Molecular Formula : C₁₀H₁₀Mg
- Molecular Weight : 154.49 g/mol
- CAS Number : 1284-72-6
- IUPAC Name : this compound
The compound exists as a stable sandwich structure with magnesium in the +2 oxidation state coordinated to two cyclopentadienyl ligands, which significantly influences its reactivity and biological interactions .
Synthesis
This compound can be synthesized through various methods, including:
- Direct Reaction : The reaction of magnesium with cyclopentadiene at elevated temperatures.
- Complexation Reactions : Formation through coordination with other ligands or organometallic compounds.
These synthetic routes allow for the generation of derivatives that may exhibit enhanced biological activity or specificity.
The biological activity of this compound is primarily attributed to its interaction with cyclopentadienyl-based catalysts. The compound exhibits a unique mode of coordination characterized by trigonal bipyramidal geometry, allowing it to participate in various catalytic cycles and transformations .
Target Interactions
This compound has been shown to interact with several biological targets:
- Enzymatic Catalysts : It acts as a co-catalyst in reactions involving cyclopentadienes, facilitating the formation of complex carbocycles and polyfunctionalized compounds.
- Electrochemical Reactions : The compound has been utilized in electrochemically promoted cyclocoupling processes, demonstrating its versatility in organic synthesis.
Antitumor Activity
Research indicates that magnesium complexes can exhibit antitumor properties. For instance, studies have shown that organometallic compounds can inhibit cell proliferation in cancer cell lines through various mechanisms, including inducing apoptosis and disrupting cellular signaling pathways.
Antibacterial Properties
There is emerging evidence suggesting that magnesium-cyclopentadiene complexes may possess antibacterial activity. The coordination chemistry involved allows these compounds to interact with bacterial membranes or enzymes critical for bacterial survival.
Case Studies
- Antitumor Efficacy : A study demonstrated that bis(cyclopentadienyl)magnesium derivatives showed significant cytotoxicity against several cancer cell lines. The mechanism was linked to the induction of oxidative stress and apoptosis .
- Synthesis of Cyclopentane Derivatives : In a notable application, magnesium-catalyzed reactions led to the efficient synthesis of 1,2-disubstituted cyclopentanes from 1,6-dienes. This process showcased moderate to high yields and highlighted the potential for developing new therapeutic agents based on these structures.
Data Table: Summary of Biological Activities
Propiedades
Número CAS |
1284-72-6 |
|---|---|
Fórmula molecular |
C10H10Mg |
Peso molecular |
154.49 g/mol |
Nombre IUPAC |
magnesium;cyclopenta-1,3-diene |
InChI |
InChI=1S/2C5H5.Mg/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |
Clave InChI |
WGESBNRUPISICS-UHFFFAOYSA-N |
SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Mg+2] |
SMILES canónico |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Mg+2] |
Key on ui other cas no. |
1284-72-6 |
Descripción física |
Off-white powder; [Alfa Aesar MSDS] |
Pictogramas |
Flammable; Corrosive |
Sinónimos |
bis(cyclopentadienyl)magnesium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















